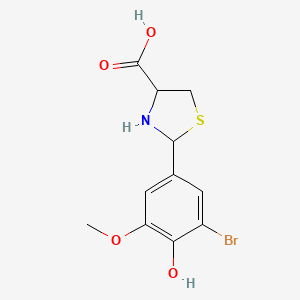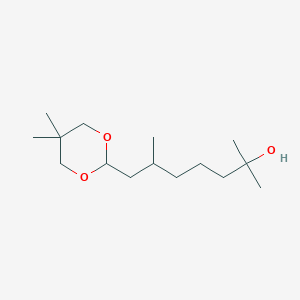![molecular formula C18H16BrNO2 B5152456 8-[3-(4-bromophenoxy)propoxy]quinoline](/img/structure/B5152456.png)
8-[3-(4-bromophenoxy)propoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[3-(4-bromophenoxy)propoxy]quinoline, also known as BPIP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a quinoline derivative that has shown promise in various applications, including as a fluorescent probe and as a potential treatment for certain diseases. In
Wirkmechanismus
The mechanism of action of 8-[3-(4-bromophenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the binding of the compound to certain proteins and enzymes in the body. This binding can result in various biochemical and physiological effects, including the modulation of cellular signaling pathways and the inhibition of certain enzymes.
Biochemical and Physiological Effects:
8-[3-(4-bromophenoxy)propoxy]quinoline has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been shown to improve cognitive function in certain animal models. 8-[3-(4-bromophenoxy)propoxy]quinoline has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
8-[3-(4-bromophenoxy)propoxy]quinoline has several advantages for use in lab experiments, including its high selectivity and sensitivity for the detection of metal ions. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
Zukünftige Richtungen
There are several future directions for the study of 8-[3-(4-bromophenoxy)propoxy]quinoline, including the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of 8-[3-(4-bromophenoxy)propoxy]quinoline and its potential use in the treatment of various diseases. Other future directions include the exploration of new applications for 8-[3-(4-bromophenoxy)propoxy]quinoline, such as in the development of new fluorescent probes and sensors for use in biological and environmental monitoring.
Conclusion:
In conclusion, 8-[3-(4-bromophenoxy)propoxy]quinoline is a promising compound that has shown potential for use in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 8-[3-(4-bromophenoxy)propoxy]quinoline and to develop new applications for its use in scientific research.
Synthesemethoden
The synthesis of 8-[3-(4-bromophenoxy)propoxy]quinoline involves several steps, including the reaction of 4-bromophenol with 3-chloropropylamine, followed by the reaction of the resulting product with 8-hydroxyquinoline. This process results in the formation of 8-[3-(4-bromophenoxy)propoxy]quinoline, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
8-[3-(4-bromophenoxy)propoxy]quinoline has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been investigated for its potential use as a treatment for certain diseases, including Alzheimer's disease and cancer.
Eigenschaften
IUPAC Name |
8-[3-(4-bromophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c19-15-7-9-16(10-8-15)21-12-3-13-22-17-6-1-4-14-5-2-11-20-18(14)17/h1-2,4-11H,3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGHSDYGQIHVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-[3-(4-Bromophenoxy)propoxy]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-diphenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152385.png)
![spiro[fluorene-9,9'-xanthene]-2',7'-diol](/img/structure/B5152396.png)

![N-cyclohexyl-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5152413.png)
![3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152423.png)

![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5152433.png)
![5,10-di-2-furyl-2,7-bis(4-methoxy-2-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5152437.png)

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B5152453.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5152466.png)

![2-chloro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5152481.png)
![2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B5152489.png)